![molecular formula C8H8N4O4S B1423469 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide CAS No. 1354962-63-2](/img/structure/B1423469.png)

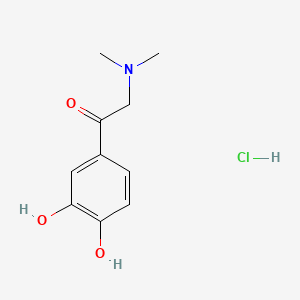

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide

Overview

Description

The compound “1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide” is a type of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of “1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide” can be analyzed using various techniques such as NMR and HPLC .Chemical Reactions Analysis

The chemical reactions involving “1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide” can be complex. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide” can be determined using various techniques. For instance, the yield, color, melting point, and NMR data can provide valuable information about the compound .Scientific Research Applications

Antibacterial Properties

- Clinical Trials of Sulfamoxole/Trimethoprim: A study by Etzel and Wesenberg (1976) in "Arzneimittel-Forschung" highlights the antibacterial properties of sulfamoxole and trimethoprim, which are structurally related to the chemical , demonstrating their effectiveness in treating various bacterial infections including bronchopulmonary and ENT infections (Etzel & Wesenberg, 1976).

Environmental Impact

- Perfluorinated Sulfonamides in Indoor and Outdoor Air: A study by Shoeib et al. (2005) in "Environmental Science & Technology" examined the presence of perfluorinated sulfonamides, related to the chemical in focus, in indoor and outdoor air, revealing their environmental presence and potential human exposure through inhalation (Shoeib et al., 2005).

Human Health Implications

- Placental Transfer of Perfluoroalkyl Acid Precursors: A 2016 study by Yang et al. in "Chemosphere" explored the maternal-fetal transfer of perfluoroalkyl acid precursors, compounds structurally related to the chemical , indicating potential prenatal exposure and implications for fetal development (Yang et al., 2016).

Potential for Adverse Reactions

- Difference in Risks of Allergic Reaction to Sulfonamide Drugs: Verdel et al. (2006) in "Annals of Pharmacotherapy" studied the chemical structure of sulfonamide drugs, related to 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide, to assess the risk of allergic events, revealing the influence of chemical structure on the potential for adverse reactions (Verdel et al., 2006).

Food Safety Concerns

- Presence of Carcinogenic Heterocyclic Amines in Urine: Ushiyama et al. (1991) in "Carcinogenesis" investigated the presence of carcinogenic heterocyclic amines in the human body, related to the chemical , suggesting continuous human exposure to these compounds through food, which may have health implications (Ushiyama et al., 1991).

properties

IUPAC Name |

1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4S/c1-12-6-5(7(13)11-8(12)14)2-4(3-10-6)17(9,15)16/h2-3H,1H3,(H2,9,15,16)(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAJCJPVTSSFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)S(=O)(=O)N)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)

![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)

![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)

![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)